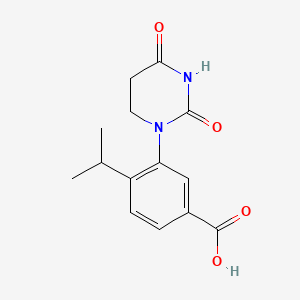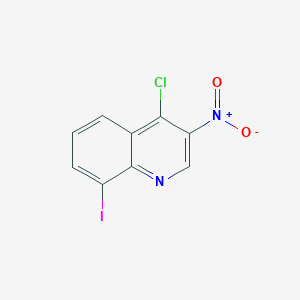
4-Chloro-8-iodo-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of chloro, iodo, and nitro substituents on the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloroquinoline followed by nitration. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The iodo group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic medium.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.
Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Azido or thiol-substituted derivatives.
Reduction: 4-Chloro-8-iodo-3-aminoquinoline.
Applications De Recherche Scientifique
4-Chloro-8-iodo-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique chemical structure.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-iodo-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA replication in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro and iodo substituents can enhance the compound’s binding affinity to target proteins, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
4-Chloro-8-iodo-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Lacks the iodo and nitro groups, making it less reactive in certain chemical reactions.
8-Iodoquinoline: Lacks the chloro and nitro groups, which may reduce its biological activity.
3-Nitroquinoline:
The presence of all three substituents (chloro, iodo, and nitro) in this compound makes it unique and versatile for various scientific research applications .
Propriétés
Formule moléculaire |
C9H4ClIN2O2 |
|---|---|
Poids moléculaire |
334.50 g/mol |
Nom IUPAC |
4-chloro-8-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
Clé InChI |
NEJFYNJPIAYRIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C(=C1)I)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


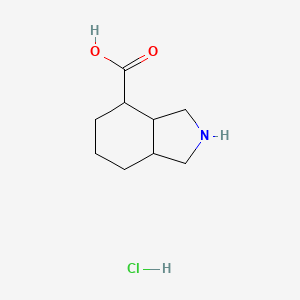
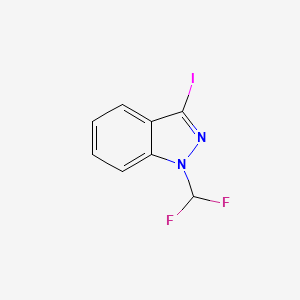
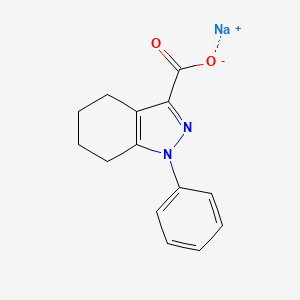
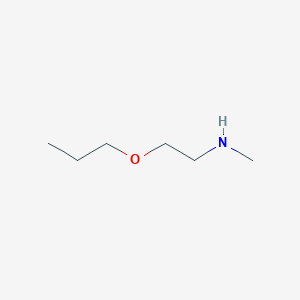
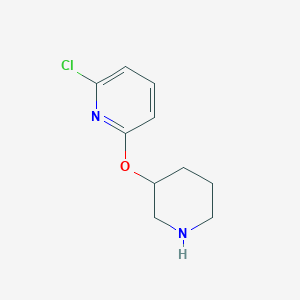
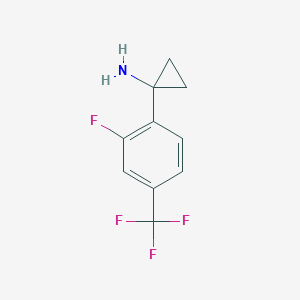

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
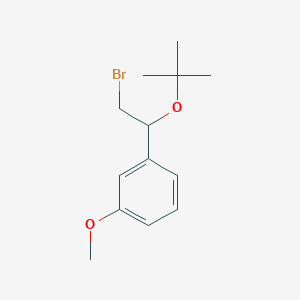
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

